Cryptomoscatone D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

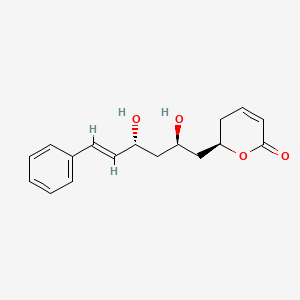

Cryptomoscatone D2 is a naturally occurring compound isolated from the plant Cryptocarya concinna, a member of the laurel family. This compound belongs to the class of α, β-unsaturated δ-lactones and is known for its significant biological activities, including its role as a G2 checkpoint inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions: The first stereoselective total synthesis of (Z)-Cryptomoscatone D2 was accomplished using propane-1,3-diol as the starting material . The key steps in the synthesis include:

Protection of Hydroxyl Groups: One of the hydroxyl groups of propane-1,3-diol is protected as the benzyl ether.

Oxidation and Allylation: The protected compound is oxidized to the corresponding aldehyde, followed by Maruoka asymmetric allylation.

Ring Closing Metathesis: The intermediate undergoes ring closing metathesis to form the desired lactone structure.

Hydrogenation: The final step involves the hydrogenation of the triple bond using Lindlar’s catalyst.

Industrial Production Methods: While the industrial production methods for Cryptomoscatone D2 are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cryptomoscatone D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring and other functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and IBX (2-Iodoxybenzoic acid).

Reduction: Hydrogenation using Lindlar’s catalyst is a key step in the synthesis.

Substitution: Reagents such as n-BuLi (n-Butyllithium) and phenyl acetylene are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups and enhanced biological activities .

Scientific Research Applications

Cryptomoscatone D2 has several scientific research applications, including:

Cancer Therapy: As a potent G2 checkpoint inhibitor, this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents.

Biological Studies: The compound is used in studies related to cell cycle regulation and DNA damage response.

Pharmacological Research: this compound is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.

Mechanism of Action

Cryptomoscatone D2 exerts its effects by inhibiting the G2 checkpoint in the cell cycle. This inhibition forces cells arrested in the G2 phase due to DNA damage to enter mitosis, thereby enhancing the cytotoxic effects of radiation and chemotherapeutic agents . The compound also inhibits nuclear export, which is an alternative mechanism for abrogating the G2 checkpoint .

Comparison with Similar Compounds

- Cryptomoscatone D1

- Cryptomoscatone E1

- Cryptofolione (Cryptomoscatone E2)

- Cryptomoscatone E3

- Cryptomoscatone F1

Comparison: Cryptomoscatone D2 is unique due to its specific configuration and potent biological activity as a G2 checkpoint inhibitor.

Biological Activity

Cryptomoscatone D2 is a naturally occurring compound derived from the plant Cryptocarya concinna, belonging to the laurel family. It is classified as an α, β-unsaturated δ-lactone and has garnered attention due to its significant biological activities, particularly as a G2 checkpoint inhibitor. This compound plays a crucial role in cancer therapy by enhancing the cytotoxic effects of ionizing radiation and DNA-damaging chemotherapeutic agents.

Chemical Structure

This compound possesses a unique configuration that contributes to its biological activity. The compound's synthesis involves several key steps, including:

- Stereoselective total synthesis using propane-1,3-diol as the starting material.

- Maruoka asymmetric allylation followed by ring-closing metathesis (RCM) to form the lactone structure.

- Hydrogenation of the triple bond using Lindlar's catalyst .

Synthetic Route

The synthetic route can be summarized as follows:

| Step | Description |

|---|---|

| Protection of Hydroxyls | Hydroxyl groups of propane-1,3-diol are protected. |

| Oxidation | The protected compound is oxidized to an aldehyde. |

| Allylation | Asymmetric allylation is performed. |

| Ring Closing Metathesis | RCM is employed to form the lactone structure. |

| Hydrogenation | Final hydrogenation step completes the synthesis. |

This compound functions primarily as a G2 checkpoint inhibitor, which allows cells that are arrested in the G2 phase due to DNA damage to proceed into mitosis. This mechanism significantly enhances the effectiveness of cancer treatments that rely on DNA damage, such as radiation and certain chemotherapeutic agents .

Research Findings

Recent studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant research:

Case Studies

- Case Study on HeLa Cells : In a controlled study, HeLa cells treated with this compound showed a significant reduction in cell viability compared to untreated controls, indicating strong cytotoxic effects attributed to G2 checkpoint inhibition.

- Combination Therapy : A study combining this compound with doxorubicin demonstrated enhanced apoptosis in MCF-7 cells, suggesting potential for combination therapies in clinical settings.

Applications in Cancer Therapy

This compound's role as a G2 checkpoint inhibitor positions it as a promising candidate for further research in cancer therapy:

Properties

Molecular Formula |

C17H20O4 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1 |

InChI Key |

GOQOIZFMLWZVMB-GLBZDCTLSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |

Canonical SMILES |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.